molecular formula C9H12IN3O2 B13318685 1-amino-3-(4-iodo-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid

1-amino-3-(4-iodo-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid

Katalognummer: B13318685
Molekulargewicht: 321.11 g/mol
InChI-Schlüssel: TZNXQNLVEHZKMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-amino-3-(4-iodo-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid is a complex organic compound featuring a pyrazole ring substituted with an iodine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-3-(4-iodo-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid typically involves multiple steps. One common approach is the cyclization of enaminones with hydrazines, followed by iodination to introduce the iodine atom on the pyrazole ring . The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and the reactions are typically carried out under nitrogen atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-amino-3-(4-iodo-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts are commonly used.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism by which 1-amino-3-(4-iodo-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole ring and iodine atom. These interactions can modulate various biochemical pathways, leading to its observed biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-amino-3-(4-bromo-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid: Similar structure but with a bromine atom instead of iodine.

    1-amino-3-(4-chloro-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid: Similar structure but with a chlorine atom instead of iodine.

    1-amino-3-(4-fluoro-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 1-amino-3-(4-iodo-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid makes it unique compared to its halogen-substituted analogs. Iodine’s larger atomic size and different electronic properties can lead to distinct reactivity and interactions with biological targets .

Eigenschaften

Molekularformel

C9H12IN3O2

Molekulargewicht

321.11 g/mol

IUPAC-Name

1-amino-3-(4-iodopyrazol-1-yl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C9H12IN3O2/c10-6-4-12-13(5-6)7-1-2-9(11,3-7)8(14)15/h4-5,7H,1-3,11H2,(H,14,15)

InChI-Schlüssel

TZNXQNLVEHZKMV-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CC1N2C=C(C=N2)I)(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.